molecular formula C27H25FN4O3 B2584179 Methyl 3-benzyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112339-75-9

Methyl 3-benzyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2584179
CAS No.: 1112339-75-9
M. Wt: 472.52
InChI Key: GTNQPPTXXIMUHU-UHFFFAOYSA-N
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Description

Methyl 3-benzyl-2-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H25FN4O3 and its molecular weight is 472.52. The purity is usually 95%.
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Scientific Research Applications

Luminescent Properties and Electron Transfer

  • Research on similar compounds with piperazine substituents, like the naphthalimides with piperazine, has highlighted their luminescent properties and the potential for photo-induced electron transfer. These properties could be relevant for applications in optical materials or sensors (Gan, Chen, Chang, & Tian, 2003).

Antibacterial Activities

  • Quinolones containing heterocyclic substituents, similar in structure to the compound , have been synthesized and found to exhibit significant antibacterial activities. This suggests potential applications in the development of new antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990).

Synthesis and Drug Development

  • The synthesis processes of similar quinolones have been explored, indicating the compound's relevance in the field of drug development, particularly for creating new antibacterial agents (Sheu, Chen, Fang, Wang, Tzeng, & Peng, 1998).

Photochemistry in Aqueous Solutions

  • The photochemical behavior of related quinolones in aqueous solutions has been studied, which could have implications for understanding the stability and behavior of similar compounds under various environmental conditions (Mella, Fasani, & Albini, 2001).

Properties

IUPAC Name

methyl 3-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O3/c1-35-26(34)20-7-12-23-24(17-20)29-27(32(25(23)33)18-19-5-3-2-4-6-19)31-15-13-30(14-16-31)22-10-8-21(28)9-11-22/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNQPPTXXIMUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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